5-[(4-Chlorophenyl)methylsulfinyl]-4-(2,4-dichlorophenyl)thiadiazole
Overview
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis of Antimicrobial Agents : A Mannich base derivative of 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole was synthesized, leading to compounds with moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Antiviral Activity
- Synthesis of Antiviral Compounds : Synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated anti-tobacco mosaic virus activity, highlighting its potential in antiviral research (Chen et al., 2010).
Molecular Structure and Computational Analysis
- Crystal and Molecular Structure Analysis : The crystal and molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was reported, with insights into its structural geometry and electronic properties, suggesting potential applications in material science (Kerru et al., 2019).
Solar Cell Applications
- Use in Solar Cells : A related compound, 5-methylthio-1,3,4-thiadiazole-2-thiol, was used as a redox couple in dye-sensitized and quantum-dot sensitized solar cells, exhibiting improved redox behavior and offering a promising alternative to conventional electrolytes in solar cell technology (Rahman et al., 2018).
Anticancer Agents
- Synthesis of Anticancer Agents : Research on thiadiazoles incorporating a pyrazole moiety indicated promising anticancer activity, with certain compounds showing concentration-dependent cellular growth inhibitory effects on breast carcinoma cell lines (Gomha et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Some 1,3,4-thiadiazole derivatives, including 2,5-bis(4-chlorophenyl)-1,3,4-thiadiazole, were investigated as corrosion inhibitors in mild steel, offering insights into the relationship between molecular structure and corrosion inhibition efficiency (Bentiss et al., 2007).
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfinyl]-4-(2,4-dichlorophenyl)thiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2OS2/c16-10-3-1-9(2-4-10)8-23(21)15-14(19-20-22-15)12-6-5-11(17)7-13(12)18/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCULHLYRLELFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)C2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.